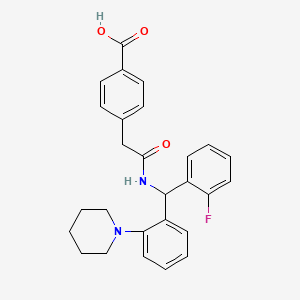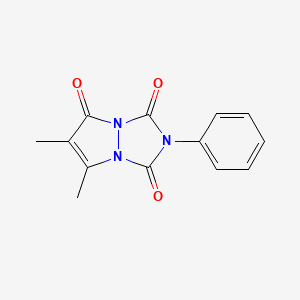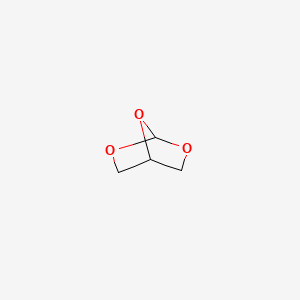
2,6,7-Trioxabicyclo(2.2.1)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(221)heptane is a unique bicyclic compound characterized by its three oxygen atoms within a seven-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trioxabicyclo(2.2.1)heptane typically involves the reaction of glycerol with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, leading to the final bicyclic structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,7-Trioxabicyclo(2.2.1)heptane undergoes various chemical reactions, including polymerization, isomerization, and ring-opening reactions.
Common Reagents and Conditions:
Polymerization: This compound can polymerize to form poly ortho ester at low temperatures (around -78°C) with the opening of one ring and volume shrinkage.
Isomerization: Heating the polymerized form with acid can isomerize it to an open-chain poly-ether formate, resulting in a large volume expansion.
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases, leading to different products depending on the reaction conditions.
Major Products:
Poly ortho ester (Poly-I): Formed through polymerization at low temperatures.
Poly-ether formate (Poly-II): Formed through isomerization of Poly-I with acid.
Water-soluble copolymer (Poly-III): Formed through saponification of Poly-II.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(2.2.1)heptane has several applications in scientific research:
Polymer Science: Used as a monomer for the synthesis of various polymers with unique properties, such as volume shrinkage or expansion during polymerization.
Drug Discovery: The compound’s structure serves as a scaffold for the synthesis of three-dimensional fragments in fragment-based drug discovery.
Material Science: Its derivatives are explored for their potential use in creating new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.1)heptane primarily involves its ability to undergo polymerization and isomerization reactions. The molecular targets and pathways involved include the interaction with acids or bases that catalyze these reactions, leading to the formation of different polymeric structures .
Comparaison Avec Des Composés Similaires
7-Oxabicyclo(2.2.1)heptane: Similar in structure but lacks the additional oxygen atom present in 2,6,7-Trioxabicyclo(2.2.1)heptane.
2,3,7-Trioxabicyclo(2.2.1)heptane: Another bicyclic compound with three oxygen atoms but different positioning within the ring.
Uniqueness: this compound is unique due to its ability to polymerize with either volume shrinkage or expansion, a property not commonly observed in similar compounds .
Propriétés
Numéro CAS |
657-34-1 |
|---|---|
Formule moléculaire |
C4H6O3 |
Poids moléculaire |
102.09 g/mol |
Nom IUPAC |
2,6,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5-1)7-3/h3-4H,1-2H2 |
Clé InChI |
KXZLQHFGIUTGOB-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC(O1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



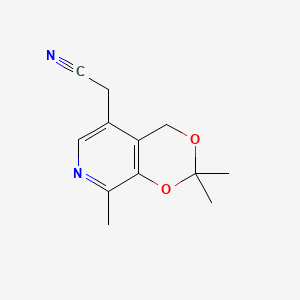

![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)
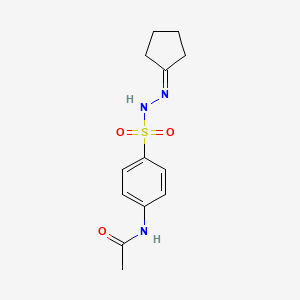
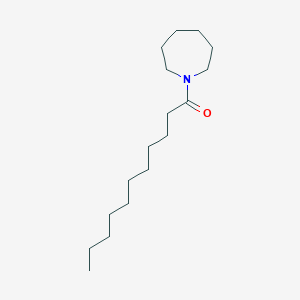
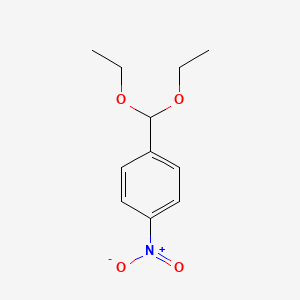

![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
